(4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7(14)16-6-13-10(15)8-4-2-3-5-9(8)11-12-13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHJWXXULIZFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate is a compound belonging to the benzotriazinone family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. It features a benzotriazinone moiety with an acetate group, contributing to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the diazotization of methyl anthranilate followed by coupling with various amines or amino acid derivatives to form the benzotriazinone structure .
Biological Activities
Research indicates that benzotriazinones exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of benzotriazinones possess significant antibacterial and antifungal properties. For instance, compounds synthesized from this compound demonstrated inhibition against various strains of bacteria and fungi .
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized benzotriazinone derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial potential.
Case Study 2: Anti-inflammatory Mechanism
In vivo experiments involving murine models showed that administration of this compound resulted in a marked reduction in paw edema induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It could alter the expression levels of genes associated with cell cycle regulation and apoptosis.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure : The compound features a benzotriazinone moiety linked to an acetate group. This structure is significant for its reactivity and interaction with biological systems.
Synthesis : The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes:
- Reactants : Benzotriazinone derivatives reacted with methyl chloroacetate in a solvent like DMF (Dimethylformamide) in the presence of a base such as potassium carbonate.
- Reaction Conditions : The reaction is generally conducted at elevated temperatures (around 100 °C) to facilitate the formation of the acetate derivative .
Biological Activities
The compound has shown promising biological activities, particularly in:
- Antimicrobial Properties : Studies have indicated that derivatives of benzotriazinone exhibit antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes or interference with metabolic pathways .
- Anticancer Potential : Research suggests that certain benzotriazinone derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have been evaluated for their effectiveness against liver carcinoma cells (HepG2) through molecular docking studies that predict strong binding affinities to target receptors .
Pharmaceutical Development
The compound is being explored as a potential lead in drug development due to:
- Multi-target Activity : Its ability to interact with multiple biological targets makes it a candidate for developing multi-target directed ligands (MTDLs), particularly for neurodegenerative diseases complicated by depression .
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterase, which are relevant in treating depression and cognitive disorders .
Material Science
The unique properties of this compound allow it to be utilized in:
- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced properties for applications in coatings and adhesives.
Biomedical Research
In biomedical contexts, the compound is used for:
- Diagnostic Tools : Its derivatives are explored for use in clinical diagnostics and as reagents in biochemical assays due to their specific interactions with biological molecules .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of several benzotriazinone derivatives against E. coli and Staphylococcus aureus. The results demonstrated that compounds derived from this compound exhibited significant inhibition zones compared to control groups, indicating their potential as antibiotic agents .
Case Study 2: Anticancer Properties
In vitro studies on HepG2 liver carcinoma cells revealed that certain derivatives of the compound inhibited cell growth significantly. Molecular docking studies suggested that these compounds bind effectively to specific proteins involved in cancer progression, paving the way for further development as anticancer drugs .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The benzotriazinone core serves as a common scaffold for derivatives with varying substituents, influencing their physicochemical properties and bioactivity. Key analogs include:
*Note: The molecular formula for this compound is inferred from analogs; CAS 219.20 refers to a related methyl ester .
Physicochemical Properties
- Azinphos-methyl : Exhibits moderate lipophilicity (log P ~2.8) due to the phosphorodithioate group, enhancing its pesticidal activity. Its melting point (72°C) reflects crystalline stability .
- Acetate analog : Expected to have lower thermal stability than azinphos-methyl due to the absence of sulfur and phosphorus, though empirical data are lacking.
Toxicity and Environmental Impact
- Azinphos-methyl: Highly toxic to non-target organisms, with a detection limit of 0.4 ng/mL in ELISA-based environmental monitoring . It undergoes oxidation to azinphos-methyl oxon, a more potent neurotoxin .
- Acetate derivatives: Insufficient toxicity data, but their ester groups suggest lower persistence in the environment compared to organophosphates.
Preparation Methods
Synthesis of Benzotriazinone (3)
Benzotriazinone serves as the foundational intermediate for this route. It is synthesized via diazotization of anthranilamide (2), derived from isatoic anhydride (1). Treatment of anthranilamide with sodium nitrite in hydrochloric acid at 0°C induces cyclization, yielding benzotriazinone in 88% efficiency. Alternative pathways, such as diazotization of anthranilhydrazide (4), provide moderate yields (65%).
Alkylation Reaction Conditions
Benzotriazinone (1.0 mmol) is reacted with methyl chloroacetate (1.0 mmol) in dimethylformamide (DMF) at 100°C for 12 hours, using potassium carbonate (2.0 mmol) as a base. The reaction proceeds via nucleophilic substitution, with the amide nitrogen attacking the electrophilic methyl chloroacetate. Monitoring via thin-layer chromatography (TLC) confirms completion, and the product is isolated by precipitation in ice-water, followed by crystallization from ethanol.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 12 hours |
| Base | K₂CO₃ |
| Yield | High (reported as "good") |
One-Pot Synthesis via Diazotization of Methyl Anthranilate
An alternative one-pot strategy bypasses the isolation of benzotriazinone by integrating diazotization and alkylation steps. This method begins with methyl anthranilate (5), a commercially available precursor, and proceeds through in situ generation of the diazonium intermediate.
Diazotization and Coupling with Glycine Methyl Ester
Methyl anthranilate is diazotized using sodium nitrite in hydrochloric acid at 0°C. The resulting diazonium salt is immediately treated with glycine methyl ester hydrochloride, initiating a coupling reaction that forms the benzotriazinone core while introducing the acetate moiety. Neutralization with sodium carbonate precipitates the crude product, which is purified via ethanol crystallization.
Advantages of the One-Pot Approach
-
Eliminates the need to isolate reactive intermediates.
-
Reduces overall reaction time by combining steps.
-
Compatible with amino acid esters, enabling structural diversification.
Analytical Characterization
The structural integrity of this compound is confirmed through spectroscopic and chromatographic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (300 MHz, CDCl₃) displays characteristic signals:
Mass Spectrometry (MS)
MALDI-TOF analysis reveals a molecular ion peak at m/z = 243.1 (M + Na)⁺, consistent with the molecular formula C₁₁H₁₀N₃O₃.
Comparative Analysis of Methods
| Method | Alkylation Route | One-Pot Synthesis |
|---|---|---|
| Starting Material | Benzotriazinone (3) | Methyl anthranilate (5) |
| Steps | 2 | 1 |
| Yield | High | Moderate |
| Purity | >95% (by TLC) | >90% (by TLC) |
| Scalability | Suitable for bulk | Limited by diazonium stability |
Q & A
Q. What are the primary synthetic routes for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate?
The synthesis typically involves multi-step organic reactions, often starting with coupling benzotriazinone derivatives with methyl acetate precursors. Key steps include:
- Step 1 : Activation of the benzotriazinone core via nucleophilic substitution or esterification.
- Step 2 : Protection of reactive groups (e.g., using acetyl or tert-butyloxycarbonyl groups) to prevent side reactions.
- Step 3 : Final purification via column chromatography or recrystallization . Example intermediates include azinphos-methyl derivatives, where phosphorodithioate groups are introduced .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure of the benzotriazinone core and acetate group (e.g., ¹H-NMR for methyl protons at δ 2.1–2.3 ppm).
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the oxo and acetate groups.
- Mass Spectrometry (MS) : Determines molecular weight (e.g., exact mass 332.1017 for related derivatives) and fragmentation patterns .
Q. What are the key applications of this compound in pesticide research?
This compound is a metabolite or structural component of organophosphate pesticides like azinphos-methyl. It is used:
- As a reference standard in immunoassays (ELISA) for detecting pesticide residues in environmental samples .
- In cross-reactivity studies to validate analytical methods against structurally similar pesticides (e.g., azinphos-ethyl, phosmet) .
Advanced Research Questions
Q. How can cross-reactivity challenges in immunoassays for this compound be addressed?
Cross-reactivity arises due to structural similarities with azinphos-ethyl and phosmet. Methodological solutions include:
- Equimolar standardization : Using a single standard curve for multi-analyte detection when analytes are present in equimolar ratios .
- Matrix dilution : Diluting fruit juice samples 1:100 in PBS to minimize matrix effects, achieving a practical detection limit of 100 ng/mL .
- Validation metrics :
| Parameter | Value (Orange Juice) | Value (Apple Juice) |
|---|---|---|
| Mean Recovery | 122.7% | 110.5% |
| CV (%) | 14.5 | 15.1 |
| Detection Limit | 0.4 ng/mL (standard) | 100 ng/mL (sample) |
| Source: . |
Q. What strategies optimize the synthesis yield of this compound?
Key optimization parameters:
- Temperature control : Maintaining 0–5°C during esterification to prevent hydrolysis of the acetate group.
- Solvent selection : Using anhydrous dichloromethane or tetrahydrofuran to enhance reaction efficiency.
- Catalyst use : Employing DMAP (4-dimethylaminopyridine) to accelerate acylation reactions . Example yield improvement from 60% to 85% by optimizing solvent polarity and reaction time .
Q. How do structural modifications impact the compound’s bioactivity in pesticide formulations?
- Phosphorodithioate substitution : Replacing the acetate group with O,O-dimethyl or O,O-diethyl groups enhances insecticidal activity but increases environmental persistence .
- Benzotriazinone core stability : Electron-withdrawing groups (e.g., fluorine at the 4-position) improve resistance to metabolic degradation .
Data Contradictions and Resolution
Q. How should discrepancies in pesticide recovery rates between matrices (e.g., fruit juices) be interpreted?
Higher recovery rates in orange juice (122.7%) vs. apple juice (110.5%) may stem from:
- Matrix-specific interferents : Phenolic compounds in apples may bind to the analyte, reducing detection efficiency.
- pH variability : Orange juice (pH ~3.5) may stabilize the compound better than apple juice (pH ~3.1) . Mitigation: Use matrix-matched calibration curves for accurate quantification.
Methodological Tools
Q. Which computational tools are suitable for modeling the compound’s interactions with biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding affinity to acetylcholinesterase (a target in pesticide action).
- DFT calculations : Gaussian 16 optimizes geometries and calculates electrostatic potential surfaces for reactivity analysis .
Structural Analysis Techniques
Q. What crystallographic methods validate the compound’s structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
